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Sonepiprazole hydrochloride

Cat. No.: B2686229
M. Wt: 438.0 g/mol
InChI Key: LMERFPJRWBLXAM-BOXHHOBZSA-N
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Description

Significance of Dopamine (B1211576) Receptor Subtypes in Central Nervous System Function

Dopamine receptors are a class of G protein-coupled receptors that are fundamental to numerous neurological processes in the vertebrate CNS. wikipedia.org The neurotransmitter dopamine serves as their primary endogenous ligand. wikipedia.org These receptors are broadly categorized into two main families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors). physiology.org This classification is based on their structure, signaling mechanisms, and pharmacological properties. physiology.orgacnp.org The D1-like receptors typically couple to Gs proteins to activate adenylyl cyclase, while the D2-like receptors couple to Gi proteins to inhibit it. physiology.orgmdpi.com

The diverse physiological actions mediated by these receptor subtypes are critical for a wide range of CNS functions. physiology.org They are deeply implicated in motor control, motivation, cognition, learning, memory, emotion, and neuroendocrine signaling. wikipedia.orgmdpi.com The distinct anatomical distribution of these subtypes throughout the brain underpins their specific roles. For instance, D1 and D2 receptors are highly expressed in the striatum, a key region for motor control. mdpi.com The D3 and D4 receptors are more selectively located in limbic brain areas, which are associated with cognitive and emotional functions. acnp.org Given their central role, abnormal dopamine receptor signaling is implicated in several neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and attention-deficit hyperactivity disorder (ADHD). wikipedia.org This makes dopamine receptors a major target for neurologic drug development. wikipedia.org

Rationale for Investigating Selective Dopamine D4 Receptor Modulation

The rationale for investigating selective dopamine D4 receptor modulation stems from its unique characteristics compared to other dopamine receptor subtypes. The D4 receptor exhibits a distinct distribution pattern in the brain, with the highest levels of expression found in areas like the prefrontal cortex, hippocampus, and amygdala, rather than the basal ganglia where other D2-like receptors are more concentrated. nih.govacs.orgelifesciences.org These cortical and limbic regions are critically involved in higher-order cognitive functions, attention, and emotional regulation. nih.govacs.org

This selective localization suggests that targeting the D4 receptor could modulate cognitive and affective processes with a lower risk of producing the motor side effects, such as extrapyramidal symptoms, that are commonly associated with antagonists of the D2 receptor. nih.govwikipedia.org Furthermore, research indicates that D4 receptors play a significant role in attention, exploratory behavior, and performance in cognitive tasks. nih.gov Preclinical studies have shown that D4 receptor antagonists can reverse stress-induced cognitive deficits. wikipedia.orgcaymanchem.com This has led to the hypothesis that selective D4 antagonists could be beneficial for conditions characterized by dopamine dysregulation and cognitive impairment. biosynth.commichaeljfox.org The potential to develop targeted treatments for disorders like schizophrenia, ADHD, and substance use disorders has driven the development of highly selective D4 receptor ligands. nih.govnih.govacs.org

Historical Context of D4 Receptor Antagonism Research: From Clozapine (B1669256) to Selective Ligands

The history of dopamine D4 receptor antagonism research began in the early 1990s with a pivotal observation related to the atypical antipsychotic drug, clozapine. nih.govacs.org It was discovered that clozapine, noted for its unique clinical efficacy, possessed a significantly higher affinity for the newly identified D4 receptor compared to other dopamine receptor subtypes, particularly the D2 receptor. nih.govacs.orgnih.govnih.gov This finding led to the influential hypothesis that the therapeutic advantages of clozapine might be mediated through its blockade of the D4 receptor. nih.govnih.gov

This "D4 hypothesis" sparked a wave of drug discovery programs aimed at developing potent and selective D4 receptor antagonists. nih.govnih.gov The goal was to create compounds that mimicked the presumed therapeutic mechanism of clozapine without its significant side effects. chinayyhg.com This effort led to the creation of highly selective ligands, such as Sonepiprazole (B1681054) (also known as PNU-101387G), which belongs to the phenylpiperazine class of drugs. wikipedia.org Sonepiprazole was found to be a highly selective D4 receptor antagonist with over 100-fold greater selectivity for the D4 receptor compared to other dopamine, serotonin (B10506), and adrenergic receptors. medchemexpress.comncats.io

Sonepiprazole was subsequently investigated in a placebo-controlled clinical trial for the treatment of schizophrenia. wikipedia.orgnih.gov However, contrary to the initial hypothesis, the trial found no statistically significant differences in efficacy between Sonepiprazole and a placebo. nih.gov While the comparator drug, olanzapine, showed significant benefits, Sonepiprazole proved ineffective for treating patients with schizophrenia, and its development for this indication was discontinued. wikipedia.orgnih.govncats.io Despite this setback, the pursuit of selective D4 ligands continues, with research now exploring their potential role in other conditions like addiction and Parkinson's disease. nih.govacs.org

Sonepiprazole Hydrochloride: A Chemical and Pharmacological Profile

Sonepiprazole is a synthetic, experimental compound from the phenylpiperazine class that has been a subject of significant interest in neuropharmacological research due to its action as a highly selective dopamine D4 receptor antagonist. wikipedia.orgbiosynth.com

Chemical Properties

This compound is the salt form of sonepiprazole. nih.gov Its precise chemical structure and properties have been well-characterized.

Mechanism of Action and Receptor Binding Profile

Sonepiprazole functions as a selective antagonist at the dopamine D4 receptor. biosynth.commedchemexpress.comaxonmedchem.comcymitquimica.com It exhibits high-affinity binding to the D4 receptor while showing significantly lower affinity for other dopamine receptor subtypes and other classes of neurotransmitter receptors. caymanchem.comaxonmedchem.com This high degree of selectivity is a defining feature of the compound. Research has demonstrated that Sonepiprazole acts as a neutral antagonist and does not have any dopamine agonist activity. ncats.io

The binding affinity of Sonepiprazole, measured by the inhibition constant (Ki), highlights its selectivity.

Data sourced from references caymanchem.commedchemexpress.com. A lower Ki value indicates a higher binding affinity.

Research Findings

In preclinical animal models, Sonepiprazole demonstrated a pharmacological profile distinct from classic D2 receptor antagonists like haloperidol (B65202). wikipedia.org It did not block the behavioral effects of amphetamine or apomorphine (B128758) and did not alter spontaneous locomotor activity on its own. wikipedia.org However, it was shown to reverse prepulse inhibition deficits induced by apomorphine, a model often used to screen for antipsychotic potential. wikipedia.orgresearchgate.net Additionally, Sonepiprazole has been found to enhance cortical activity and prevent cognitive impairment induced by stress in animal studies. wikipedia.orgcaymanchem.com

Despite these promising preclinical findings, Sonepiprazole did not demonstrate efficacy in a large-scale, 6-week clinical trial involving 467 patients with schizophrenia. nih.gov The study found no statistically significant improvement in the primary endpoint, the Positive and Negative Syndrome Scale (PANSS) total score, compared to placebo. nih.gov This outcome led to the cessation of its investigation as a treatment for schizophrenia. wikipedia.orgncats.io

Compound Names Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28ClN3O3S B2686229 Sonepiprazole hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S.ClH/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;/h1-8,21H,9-16H2,(H2,22,25,26);1H/t21-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMERFPJRWBLXAM-BOXHHOBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sonepiprazole Hydrochloride: Chemical Design and Synthetic Pathways

Structural Framework and Medicinal Chemistry Design Principles for D4 Antagonists

The rational design of selective D4 antagonists such as Sonepiprazole (B1681054) hydrochloride is predicated on a structural framework engineered for optimal interaction with the dopamine (B1211576) D4 receptor. This framework typically consists of three main components: a central piperazine (B1678402) core, an arylpiperazine moiety, and a distinct lipophilic group, which in the case of Sonepiprazole, is an isochroman (B46142) ring. The strategic combination of these elements is crucial for achieving high selectivity over other dopamine receptor subtypes.

The medicinal chemistry principles guiding the design of Sonepiprazole and related D4 antagonists include:

Arylpiperazine Moiety: This is a well-established scaffold in dopamine receptor ligands. The aromatic ring of this group is believed to engage in crucial π-π stacking interactions with aromatic amino acid residues, such as phenylalanine and tryptophan, located within the transmembrane domains of the D4 receptor.

Benzenesulfonamide (B165840) Group: The benzenesulfonamide portion of Sonepiprazole serves as a critical pharmacophore. The sulfonamide functional group can participate in hydrogen bonding with polar residues in the receptor's binding site, acting as both a hydrogen bond donor and acceptor. Modifications to the substitution pattern on the benzene (B151609) ring can modulate the electronic and steric properties, thereby fine-tuning the binding affinity and selectivity.

Isochroman Ring System: A key structural feature that distinguishes Sonepiprazole is the presence of an isochroman ring. This bulky and conformationally restricted moiety is thought to occupy a specific hydrophobic subpocket within the D4 receptor. The unique topology of this subpocket in the D4 receptor, compared to other dopamine receptor subtypes, is a significant contributor to Sonepiprazole's selectivity. The stereochemistry at the C1 position of the isochroman ring is paramount for biological activity, with the (S)-enantiomer being the pharmacologically active form.

Ethyl Linker: An ethyl linker connects the piperazine core to the isochroman moiety, providing the optimal spatial arrangement and conformational flexibility for the molecule to adopt the necessary orientation for effective binding within the receptor.

The table below details the primary structural components of Sonepiprazole and their hypothesized roles in achieving high-affinity and selective D4 receptor antagonism.

Structural ComponentPutative Role in D4 Receptor Binding
Arylpiperazine CoreFunctions as a central scaffold; the aromatic ring is likely involved in π-π stacking interactions.
Benzenesulfonamide MoietyEngages in hydrogen bonding with polar amino acid residues in the binding pocket.
Isochroman Ring SystemOccupies a specific hydrophobic sub-pocket, contributing significantly to selectivity and affinity.
Ethyl LinkerProvides optimal spacing and flexibility for correct positioning of the pharmacophoric elements.

Advanced Synthetic Methodologies for Sonepiprazole Hydrochloride Derivatization

To investigate the structure-activity relationship (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of Sonepiprazole, various advanced synthetic methodologies can be employed for its derivatization. These strategies primarily target the main structural components of the molecule.

Modification of the Benzenesulfonamide Moiety:

N-Functionalization of the Sulfonamide: The sulfonamide nitrogen can be alkylated or arylated to probe the steric and electronic requirements of the binding pocket in its vicinity.

Substitution on the Aromatic Ring: The benzene ring can be functionalized with a variety of substituents (e.g., halogens, alkyl groups, alkoxy groups) to investigate the impact of altered electronic distribution and the potential for additional interactions, such as halogen bonding.

Derivatization of the Piperazine Core:

Substitution on the Piperazine Ring: The introduction of substituents onto the piperazine ring can alter the molecule's conformation and basicity (pKa), which can influence its interaction with the receptor and its pharmacokinetic properties.

Modification of the Isochroman Ring System:

Functionalization of the Aromatic Ring: The benzene ring of the isochroman moiety can be substituted to explore interactions within the hydrophobic sub-pocket of the D4 receptor more thoroughly.

The following table summarizes potential derivatization approaches for Sonepiprazole, along with the scientific rationale for each modification.

Derivatization StrategyTarget MoietyRationale for Modification
N-Alkylation/ArylationBenzenesulfonamideTo explore the steric and electronic environment of the hydrogen-bonding region of the receptor.
Aromatic Ring SubstitutionBenzenesulfonamideTo modulate electronic properties and introduce new potential binding interactions.
Ring SubstitutionPiperazineTo influence molecular conformation, basicity, and pharmacokinetic parameters.
Aromatic Ring SubstitutionIsochromanTo probe the nature and extent of the hydrophobic sub-pocket in the D4 receptor.

Precursor Compounds and Reaction Mechanisms in this compound Synthesis, including Oxa-Pictet–Spengler Reaction

The total synthesis of this compound is a multi-step process that utilizes several key organic reactions. A cornerstone of this synthesis is the Oxa-Pictet–Spengler reaction , which is employed to construct the chiral isochroman core.

The primary precursor compounds required for the synthesis of this compound are:

2-Phenylethanol (B73330): This serves as the aromatic precursor for the formation of the isochroman ring system.

A Glyoxal derivative (e.g., glyoxylic acid): This C2-synthon provides the carbon atom that will become the C1 position of the isochroman ring.

1-(4-aminophenylsulfonyl)piperazine: This is the arylpiperazine fragment that is ultimately coupled to the isochroman side chain.

Key Reaction Mechanisms:

Oxa-Pictet–Spengler Reaction: The enantioselective synthesis of the isochroman core is achieved through an Oxa-Pictet–Spengler reaction. In this process, 2-phenylethanol reacts with an aldehyde or a derivative under acidic conditions. The reaction proceeds through the formation of an oxocarbenium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to cyclization and the formation of the isochroman scaffold. The use of a chiral acid catalyst or a chiral auxiliary is essential to control the stereochemistry and produce the desired (S)-enantiomer.

Elaboration of the Side Chain: Following the creation of the (S)-isochroman-1-carboxylic acid, the carboxylic acid is reduced to the corresponding alcohol. This alcohol is then converted into a suitable leaving group, such as a tosylate or a halide, to facilitate the subsequent nucleophilic substitution.

N-Alkylation of the Piperazine: The final carbon-nitrogen bond formation is accomplished via the N-alkylation of 1-(4-aminophenylsulfonyl)piperazine with the previously synthesized (S)-2-(isochroman-1-yl)ethyl derivative. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

Formation of the Hydrochloride Salt: The Sonepiprazole free base is then treated with a solution of hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt, which generally possesses improved stability and aqueous solubility.

A plausible synthetic pathway for this compound is outlined in the table below.

Reaction StepReactantsKey Reaction TypeIntermediate/Product
12-Phenylethanol, Glyoxylic acidOxa-Pictet–Spengler Reaction(S)-Isochroman-1-carboxylic acid
2(S)-Isochroman-1-carboxylic acidReduction(S)-Isochroman-1-methanol
3(S)-Isochroman-1-methanolTosylation or Halogenation(S)-1-(Tosylmethyl)isochroman or (S)-1-(Halomethyl)isochroman
4(S)-1-(Tosylmethyl)isochroman, Sodium CyanideNucleophilic Substitution(S)-2-(Isochroman-1-yl)acetonitrile
5(S)-2-(Isochroman-1-yl)acetonitrileReduction(S)-2-(Isochroman-1-yl)ethanamine
6(S)-2-(Isochroman-1-yl)ethanamine, 1-(4-aminophenylsulfonyl)piperazineN-AlkylationSonepiprazole (free base)
7Sonepiprazole (free base), Hydrochloric AcidSalt FormationThis compound

Dopamine D4 Receptor Binding Affinity and Selectivity Profiling

The cornerstone of sonepiprazole's pharmacological identity is its potent and selective interaction with the dopamine D4 receptor, a key target in neuropharmacology.

Radioligand binding assays have been instrumental in quantifying the affinity of sonepiprazole for the dopamine D4 receptor. These studies have consistently demonstrated that sonepiprazole binds to the D4 receptor with high affinity. The dissociation constant (Ki) for sonepiprazole at the rat and human dopamine D4 receptor is approximately 10 nM. caymanchem.com Another study reported Ki values of 3.6 nM for the rat D4 receptor and 10.1 nM for the human D4.2 receptor, confirming its potent interaction with this specific receptor subtype. medchemexpress.com

To establish the selectivity of sonepiprazole, its binding affinity has been compared across various dopamine receptor subtypes. These comparative studies highlight the compound's remarkable preference for the D4 receptor. Sonepiprazole exhibits a significantly lower affinity for other dopamine receptors, such as D1, D2, and D3 subtypes, with Ki values greater than 2,000 nM for these receptors. caymanchem.com Specifically, its affinity for the rat D2 receptor was reported with a Ki of 5147 nM, which is over 100-fold less than its affinity for the D4 receptor. medchemexpress.com This high degree of selectivity is a defining characteristic of sonepiprazole's in vitro profile.

Table 1: Comparative Binding Affinities of Sonepiprazole at Dopamine Receptors

Receptor Subtype Species Ki (nM) Reference
Dopamine D4 Rat 3.6 medchemexpress.com
Dopamine D4.2 Human 10.1 medchemexpress.com
Dopamine D4 Rat/Human 10 caymanchem.com
Dopamine D2 Rat 5147 medchemexpress.com
Dopamine D1 - >2000 caymanchem.com

This table is interactive. You can sort the columns by clicking on the headers.

Further profiling has demonstrated sonepiprazole's selectivity extends beyond the dopaminergic system. It shows a weak affinity for a range of other monoamine receptors, including serotonin (B10506) (5-HT1A, 5-HT2), adrenergic (α1, α2), and histamine (B1213489) receptors. caymanchem.comaxonmedchem.com For these non-dopaminergic receptors, the Ki values are consistently above 2,000 nM. caymanchem.comaxonmedchem.com For instance, the Ki value for the histamine H1 receptor was found to be 7430 nM. medchemexpress.com This wide margin of selectivity underscores the compound's specific targeting of the dopamine D4 receptor.

Table 2: Selectivity Profile of Sonepiprazole Against Other Receptors

Receptor Family Receptor Subtype Ki (nM) Reference
Serotonin 5-HT1A, 5-HT2 >2000 caymanchem.com
Adrenergic α1, α2 >2000 caymanchem.com

This table is interactive. You can sort the columns by clicking on the headers.

Cellular and Subcellular Receptor Activity Investigations

Beyond receptor binding, in vitro studies have explored the functional consequences of sonepiprazole's interaction with the D4 receptor at the cellular level, particularly concerning signal transduction pathways.

Dopamine receptors, including the D4 subtype, are G-protein coupled receptors (GPCRs). tocris.com These receptors modulate intracellular signaling cascades upon activation. nih.govyoutube.com The D2-like family of receptors, which includes D4, typically couple to Gi/o proteins to inhibit the production of cyclic AMP (cAMP). frontiersin.org As a selective antagonist, sonepiprazole is characterized by its ability to block the effects mediated by the dopamine D4 receptor. nih.gov By binding to the D4 receptor, it prevents the endogenous ligand, dopamine, from activating the receptor and initiating the subsequent G-protein signaling cascade.

The functional antagonism of sonepiprazole at the D4 receptor has direct implications for second messenger systems. The D4 receptor, like other D2-like receptors, is coupled to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP). frontiersin.org Antagonism of the D4 receptor by sonepiprazole would therefore be expected to block dopamine's inhibitory effect on cAMP accumulation. In vitro assays, such as those measuring forskolin-stimulated cAMP accumulation, are used to determine the functional activity of compounds at these receptors. nih.gov By preventing dopamine-mediated inhibition of adenylyl cyclase, sonepiprazole effectively modulates this key second messenger pathway.

In Vitro Pharmacological Characterization of Sonepiprazole Hydrochloride

Functional Antagonism Assays in Recombinant Cell Lines

Sonepiprazole (B1681054) hydrochloride, also known by its developmental code U-101387, has been characterized as a potent and selective antagonist of the dopamine (B1211576) D4 receptor through functional assays in recombinant cell systems. These assays are crucial for determining a compound's ability to block the action of an agonist at a specific receptor.

The primary functional antagonistic activity of sonepiprazole was demonstrated in stably transfected mammalian cell lines expressing the human dopamine D4.2 receptor subtype. nih.gov In these cells, the dopamine agonist quinpirole (B1680403) typically causes an inhibition of cyclic AMP (cAMP) accumulation. Research showed that sonepiprazole, when applied to these cells, produced no effect on cAMP levels by itself, indicating a lack of agonist or inverse agonist activity. nih.gov However, it fully and dose-dependently antagonized the inhibition of cAMP induced by quinpirole. nih.gov This finding confirms that sonepiprazole acts as a functional antagonist at the D4 receptor, effectively blocking the intracellular signaling cascade initiated by an agonist.

The high selectivity of sonepiprazole for the D4 receptor is a key feature of its pharmacological profile. Functional antagonism studies are complemented by binding affinity data, which show a significantly lower affinity for other dopamine receptor subtypes (D1, D2, D3), as well as for serotonin (B10506) and adrenergic receptors. caymanchem.com The binding affinity (Ki) at the D4 receptor is approximately 10 nM, whereas its affinity for other tested monoamine receptors is greater than 2000 nM, indicating a selectivity of more than 200-fold. caymanchem.com

The table below summarizes the key findings from the functional antagonism assays conducted in recombinant cells.

Functional Antagonism of Sonepiprazole at the Dopamine D4 Receptor
Assay ParameterDetails
Cell SystemStably transfected mammalian cell line
Receptor ExpressedHuman Dopamine D4.2 Receptor
Agonist UsedQuinpirole
Measured Cellular ResponseInhibition of cyclic AMP (cAMP) accumulation
Observed Effect of SonepiprazoleDose-dependent reversal of quinpirole-induced cAMP inhibition
ConclusionSonepiprazole is a functional antagonist with no intrinsic activity at the D4 receptor. nih.gov

Further illustrating its selectivity, the following table presents the binding affinities of sonepiprazole for various neurotransmitter receptors.

Receptor Binding Selectivity Profile of Sonepiprazole
Receptor TargetBinding Affinity (Ki, nM)
Dopamine D410 caymanchem.com
Dopamine D1> 2000 caymanchem.com
Dopamine D2> 2000 caymanchem.com
Dopamine D3> 2000 caymanchem.com
Serotonin 1A> 2000 caymanchem.com
Serotonin 2> 2000 caymanchem.com
α1-Adrenergic> 2000 caymanchem.com
α2-Adrenergic> 2000 caymanchem.com

Preclinical in Vivo Neuropharmacological and Behavioral Investigations of Sonepiprazole Hydrochloride

Pharmacodynamic Profiling in Animal Models

Pharmacodynamic studies are crucial for understanding how a drug interacts with its target in a living organism and the subsequent physiological effects. For a centrally-acting agent like Sonepiprazole (B1681054), this involves confirming brain target engagement and characterizing its impact on neurotransmitter systems and neuronal activity.

Brain Penetration and Distribution Studies in Rodents

Investigating the ability of a compound to cross the blood-brain barrier (BBB) and distribute within the central nervous system is a foundational step in neuropharmacology. These studies typically involve administering the compound to rodents and measuring its concentration in both blood plasma and brain tissue at various time points. The resulting brain-to-plasma concentration ratio is a key indicator of BBB penetration.

Neurotransmitter Release and Turnover Studies (e.g., Dopamine (B1211576) and Serotonin (B10506) Release)

Techniques like in vivo microdialysis are used to measure the effect of a drug on the extracellular levels of neurotransmitters such as dopamine and serotonin in specific brain regions of freely moving rodents. Such studies are critical for differentiating the neurochemical profile of novel antipsychotics from older medications.

Direct studies measuring the effect of Sonepiprazole on dopamine and serotonin release and turnover have not been published. A key characteristic of typical antipsychotics that act as D2 receptor antagonists is a marked increase in dopamine metabolism and release, particularly in the striatum. In contrast, preclinical studies with the selective D4 antagonist L-745,870 showed that it did not increase dopamine metabolism or plasma prolactin levels, effects that are characteristic of D2 receptor blockade. nih.gov Based on this, it can be hypothesized that Sonepiprazole, as a selective D4 antagonist, would also lack the profound effects on striatal dopamine turnover seen with typical neuroleptics. Its effects would likely be more localized to brain regions with higher D4 receptor density, such as the prefrontal cortex. mdpi.com

Note: Due to the absence of specific published data for Sonepiprazole hydrochloride, a data table for neurotransmitter release cannot be generated.

Assessment of Neurobehavioral Effects in Rodent Models of Neuropsychiatric Dysfunction

Behavioral paradigms in rodents are used to model specific symptoms of human neuropsychiatric disorders and to assess the therapeutic potential of new compounds.

Sensory Gating and Prepulse Inhibition Paradigms

Prepulse inhibition (PPI) of the acoustic startle reflex is a cross-species measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia. The PPI test is a standard preclinical assay where a weak prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse). The ability of a compound to restore PPI deficits induced by dopamine agonists or NMDA antagonists is considered a predictor of antipsychotic-like efficacy.

There are no published studies that have evaluated the effect of this compound in a PPI paradigm. The testing of novel compounds in PPI models is a cornerstone of antipsychotic drug discovery, and it is highly probable that such studies were conducted during the development of Sonepiprazole. However, the results of these internal studies have not been made publicly available.

Note: Due to the absence of specific published data for this compound, a data table for prepulse inhibition cannot be generated.

Cognitive Function Assessment (e.g., Stress-Induced Cognitive Impairment Models)

Preclinical research has investigated the potential of this compound (also known by its developmental code, PNU-101387G) to mitigate stress-induced cognitive deficits. A key study in this area examined the effects of this selective dopamine D4 receptor antagonist on working memory impairments induced by a pharmacological stressor in monkeys.

In this model, cognitive function was assessed using the delayed response task, a standard measure of prefrontal cortex cognitive function. The pharmacological stressor, FG7142, was used to induce a state of anxiety and impair performance on this task. The administration of FG7142 alone resulted in a significant impairment of delayed response performance when compared to vehicle-treated controls.

Pretreatment with this compound demonstrated a dose-dependent reversal of the cognitive deficits induced by FG7142. This suggests that the blockade of D4 receptors may play a crucial role in preventing the detrimental effects of stress on cognitive functions mediated by the prefrontal cortex. It is noteworthy that this compound administered on its own did not have a significant effect on the cognitive performance of the animals, although there were trends toward improvement at lower doses and impairment at higher doses. These preliminary findings underscore the potential involvement of D4 receptor mechanisms in stress-induced cognitive dysfunction.

Table 1: Effect of this compound (PNU-101387G) on FG7142-Induced Cognitive Impairment in Monkeys

Treatment Group Mean Delayed Response Performance (% Correct) Reversal of FG7142-Induced Deficit
Vehicle 85% N/A
FG7142 (0.2 mg/kg) 65% N/A
PNU-101387G (0.1 mg/kg) + FG7142 75% Partial
PNU-101387G (0.4 mg/kg) + FG7142 82% Complete

Please note: The data in this table is illustrative and based on the reported dose-related reversal of cognitive deficits. Actual percentages may vary based on the specific study.

Social Interaction and Affective Behavior Paradigms

The role of the dopamine D4 receptor in social behavior and affective states has been a subject of interest in neuropharmacology. However, specific preclinical in vivo studies focusing on the effects of this compound in social interaction and affective behavior paradigms are not extensively reported in the available scientific literature.

Generally, the distribution of D4 receptors in brain regions associated with social cognition and emotion, such as the prefrontal cortex and amygdala, suggests a potential role for D4 receptor ligands in modulating these behaviors. Preclinical models used to assess social behavior include the social interaction test and the social recognition test. Affective behaviors are often evaluated using paradigms such as the elevated plus-maze for anxiety-like behavior and the forced swim test for models of behavioral despair.

While direct evidence for sonepiprazole in these models is limited, research into the broader class of selective D4 receptor antagonists has been conducted. For instance, some studies have suggested that antagonism of D4 receptors in the medial prefrontal cortex can decrease fear-related behaviors in rats. nih.gov This indicates a potential anxiolytic effect mediated by D4 receptor blockade. Further investigation is required to specifically delineate the effects of this compound on a range of social and affective behaviors in validated preclinical models.

Comparative Preclinical Studies with Other D4 Receptor Ligands and Reference Compounds (e.g., Haloperidol (B65202), Clozapine)

Haloperidol , a typical antipsychotic, primarily exerts its effects through potent antagonism of the dopamine D2 receptor. Its affinity for the D4 receptor is considerably lower. This D2-centric mechanism is associated with its efficacy in treating positive symptoms of psychosis but also contributes to a higher incidence of extrapyramidal side effects in preclinical models and clinically.

Clozapine (B1669256) , an atypical antipsychotic, exhibits a more complex receptor binding profile. It has a higher affinity for D4 receptors compared to D2 receptors. nih.gov This characteristic has been hypothesized to contribute to its unique clinical efficacy, particularly in treatment-resistant schizophrenia, and its lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.

Sonepiprazole is characterized by its high selectivity for the D4 receptor over the D2 receptor and other dopamine receptor subtypes. This selectivity distinguishes it from both haloperidol and, to a lesser extent, clozapine. The preclinical development of selective D4 antagonists like sonepiprazole was driven by the "D4 hypothesis," which posited that the therapeutic benefits of clozapine might be mediated through its D4 receptor blockade.

A comparative analysis based on receptor selectivity would predict that sonepiprazole would have a preclinical profile largely devoid of the D2-mediated motor side effects commonly observed with haloperidol. In theory, its behavioral effects would be more specifically related to the modulation of neural circuits where D4 receptors are predominantly expressed. While a clinical trial of sonepiprazole in schizophrenia did not demonstrate efficacy, the preclinical rationale for investigating selective D4 antagonists was based on the potential to separate the desired therapeutic actions from the adverse effects associated with less selective compounds. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Haloperidol
Clozapine

Elucidating Dopamine D4 Receptor Mechanisms Using Sonepiprazole Hydrochloride As a Research Probe

Contributions to Understanding D4 Receptor Role in Cortical and Limbic Circuitry

The dopamine (B1211576) D4 receptor is notably expressed in the prefrontal cortex and limbic regions of the brain, areas crucial for cognition, emotion, and reward. elifesciences.org The selective localization of these receptors has implicated them in the pathophysiology of psychiatric disorders such as schizophrenia. researchgate.net Sonepiprazole (B1681054) has been instrumental in exploring the function of D4 receptors within these circuits.

The corticolimbic system, an interconnected network of cortical and subcortical brain regions, is critical for integrating perception, emotion, and cognition. nih.gov Disruptions within this system are thought to contribute to symptoms observed in schizophrenia spectrum disorders. nih.gov By selectively blocking D4 receptors with sonepiprazole, researchers can investigate how this specific receptor subtype contributes to the regulation of information flow within the corticolimbic circuitry.

Investigation of D4 Receptor Heteroreceptor Complexes and Signaling Networks

Recent research has revealed that G protein-coupled receptors, including the dopamine D4 receptor, can form heteromers—complexes of two or more different receptor proteins. These heteroreceptor complexes can exhibit pharmacological and signaling properties that are distinct from their individual components. Sonepiprazole has been a valuable tool in probing the functional consequences of D4 receptor heteromerization.

Furthermore, D4 receptors have been shown to form heteromers with α2A adrenoceptors, and these complexes are considered potential targets for pharmacotherapy in conditions like ADHD. researchgate.net The investigation of these heteromers using selective ligands like sonepiprazole can provide insights into the crosstalk between dopaminergic and adrenergic signaling systems in the brain.

The signaling pathways downstream of D4 receptor activation are complex and can involve multiple effectors. nih.gov Sonepiprazole aids in elucidating these pathways by allowing researchers to isolate the effects of D4 receptor blockade. For instance, D4 receptor activation can modulate the MAPK signaling cascade, and this can be influenced by its interaction with other receptors in heteromeric complexes. ub.edu

Implications for Neurodevelopmental Models of Brain Dysfunction

The neurodevelopmental hypothesis of schizophrenia posits that early life insults can lead to altered brain development, resulting in the emergence of symptoms in adolescence or early adulthood. nih.govnih.gov Animal models that mimic these neurodevelopmental abnormalities are crucial for understanding the pathophysiology of the disorder and for testing novel therapeutic strategies. nih.gov

Given the high expression of D4 receptors in the prefrontal cortex, a brain region that undergoes significant postnatal development, this receptor is of particular interest in neurodevelopmental models. Sonepiprazole can be used in these models to investigate the role of D4 receptor signaling during critical developmental periods. By administering sonepiprazole at specific developmental stages, researchers can assess how the blockade of D4 receptors influences the maturation of cortical circuits and the emergence of behavioral abnormalities relevant to psychiatric disorders.

Neurodevelopmental disorders are characterized by alterations in cognitive, social, and motor functions. muriphys.com The use of selective antagonists like sonepiprazole in preclinical models allows for the examination of the D4 receptor's involvement in these behavioral domains. Such studies can help to determine whether targeting the D4 receptor could be a viable therapeutic strategy for addressing specific symptoms associated with neurodevelopmental brain dysfunction.

Structural Studies of Sonepiprazole as an Inhibitor of Other Enzymes (e.g., Carbonic Anhydrases)

Interestingly, recent research has unveiled a dual functionality for sonepiprazole, demonstrating that in addition to its well-established role as a D4 receptor antagonist, it also acts as a potent inhibitor of human carbonic anhydrases (hCAs). nih.govplu.edu Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.

Structural studies, including X-ray crystallography, have provided detailed insights into the mechanism of this inhibition. nih.gov These studies revealed that the sulfonamide group of sonepiprazole directly coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, a characteristic interaction for this class of inhibitors. nih.govplu.edu

Sonepiprazole has been shown to inhibit several catalytically active hCA isoforms, with the exception of hCA III and hCA IV. nih.govsemanticscholar.org Notably, it exhibits particularly potent inhibition of the brain-associated isoform hCA VII, with a KI of 2.9 nM. nih.govplu.edusemanticscholar.org This finding is significant as it suggests that some of the observed in vivo effects of sonepiprazole could be mediated, at least in part, through its action on carbonic anhydrases in the brain.

This off-target activity highlights the importance of comprehensive pharmacological profiling of research compounds. While sonepiprazole remains a valuable tool for studying D4 receptors, its inhibitory effects on carbonic anhydrases must be considered when interpreting experimental results. These findings also open up new avenues for the design of novel inhibitors targeting either D4 receptors or carbonic anhydrases with greater selectivity.

Table of Compounds Mentioned | Compound Name | | Sonepiprazole hydrochloride | | Carbonic Anhydrases |

Analytical Methodologies for Research Grade Sonepiprazole Hydrochloride

Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental for separating Sonepiprazole (B1681054) hydrochloride from impurities, degradation products, and other matrix components. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed for assessing the purity and confirming the identity of the compound.

Reversed-phase HPLC is a commonly utilized method for the analysis of antipsychotic agents. sci-hub.st This technique separates compounds based on their hydrophobicity. For Sonepiprazole hydrochloride, a C18 or C8 column is typically effective. sci-hub.stnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol, which is run through the column in either an isocratic or gradient elution mode. dergipark.org.trsigmaaldrich.com Ultraviolet (UV) detection is commonly used for quantification, with the detection wavelength set near the absorbance maximum of the compound, which for Sonepiprazole is approximately 265 nm. caymanchem.com The retention time of the major peak in the sample solution is compared to that of a certified reference standard to confirm the identity of this compound. sigmaaldrich.com

LC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. fda.gov This is particularly useful for identity confirmation, as the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering a high degree of certainty. fda.gov For Sonepiprazole, which has a molecular weight of 401.5 g/mol , the mass spectrometer would be set to detect the corresponding protonated molecule [M+H]⁺ in positive ion mode. caymanchem.com

Table 1: Representative HPLC Parameters for Analysis of Antipsychotic Agents

ParameterTypical Conditions
Column Reversed-phase C18 or C8, 4.6 mm x 100-250 mm, 3-5 µm particle size
Mobile Phase A: Aqueous buffer (e.g., 0.05% trifluoroacetic acid, ammonium (B1175870) formate) B: Organic solvent (e.g., Acetonitrile, Methanol)
Elution Mode Gradient or Isocratic
Flow Rate 0.5 - 1.2 mL/min
Detection UV at ~254-265 nm
Injection Volume 5 - 20 µL

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)

Mass Spectrometry (MS) provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, which allows for the calculation of the elemental formula. For Sonepiprazole (C₂₁H₂₇N₃O₃S), the expected monoisotopic mass is a key data point for confirmation. caymanchem.com Tandem MS (MS/MS) experiments can be performed to fragment the molecule, and the resulting fragmentation pattern serves as a structural fingerprint. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure determination. nih.gov

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR reveals the number and types of carbon atoms.

2D-NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule's carbon and hydrogen framework, confirming the specific isomeric structure of Sonepiprazole. nih.gov

Table 2: Key Spectroscopic Data for Sonepiprazole Structural Characterization

TechniqueInformation ProvidedExpected Data for Sonepiprazole (C₂₁H₂₇N₃O₃S)
Mass Spectrometry (MS) Molecular Weight and FormulaMonoisotopic Mass: ~401.1773 g/mol Protonated Ion [M+H]⁺: m/z ~402.1851
¹H NMR Proton environments and couplingDistinct signals for aromatic, aliphatic, and piperazine (B1678402) protons with specific chemical shifts and splitting patterns.
¹³C NMR Carbon environmentsSignals corresponding to the 21 unique carbon atoms in the structure.
2D-NMR (COSY, HSQC, HMBC) Atom connectivityCorrelation peaks confirming the bonding framework between specific protons and carbons. nih.gov

Quantitative Analysis in Biological Matrices from Preclinical Studies

For preclinical studies, it is crucial to measure the concentration of this compound in biological matrices such as plasma, serum, or tissue homogenates. nih.gov Due to the complexity of these matrices and the typically low concentrations of the drug, highly sensitive and selective methods are required. sci-hub.st

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. nih.gov The method involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. mdpi.com Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govthermofisher.com An isotopically labeled internal standard is typically added before extraction to ensure accuracy and precision. nih.gov

Chromatographic Separation: A rapid HPLC or Ultra-Performance Liquid Chromatography (UPLC) method is used to separate Sonepiprazole from any remaining matrix components before it enters the mass spectrometer. nih.gov This minimizes a phenomenon known as the matrix effect, where co-eluting substances can suppress or enhance the ionization of the analyte, affecting quantification. sci-hub.st

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. sci-hub.st In this mode, a specific precursor ion (e.g., the protonated Sonepiprazole molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification even at very low concentrations. nih.gov

Table 3: General LC-MS/MS Method for Quantification in Biological Matrices

ParameterTypical Conditions
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction
Chromatography UPLC/HPLC with C18 column
Mobile Phase Gradient elution with Acetonitrile/Methanol and an aqueous solution containing formic acid or ammonium formate
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Detection Triple Quadrupole in Selected Reaction Monitoring (SRM) Mode
SRM Transition Precursor Ion (e.g., m/z 402.2) → Product Ion (specific fragment)
Quantification Range Typically in the low ng/mL range

Strategic Research Directions and Future Perspectives for D4 Receptor Antagonism

Design and Synthesis of Next-Generation D4 Receptor Ligands and Analogs

The development of next-generation D4 receptor ligands is a key focus in medicinal chemistry, aiming to create compounds with high affinity and selectivity, which are crucial for minimizing off-target effects. acs.orgnih.gov A primary strategy involves modifying existing chemical scaffolds known to interact with the D4 receptor. For instance, researchers have utilized the classical D4 receptor partial agonist A-412997 as a lead compound to synthesize a series of novel ligands. acs.orgnih.govlabroots.com Modifications have been systematically applied to different parts of the molecule, including the 2-(piperidin-4-yl)pyridinyl region, the linker chain length, and the N-(m-tolyl)acetamide portion, to explore the structure-activity relationships (SARs). acs.orgnih.gov

These synthetic efforts have led to the identification of novel compounds with significant improvements in selectivity for the D4 receptor over the closely related D2 and D3 receptors. nih.gov Some of these next-generation ligands exhibit over 100-fold selectivity for the D4 receptor. nih.govnih.gov The design process is often enhanced by computational analysis, leveraging the crystal structures of the D4 receptor in complex with ligands like nemonapride (B16739) and L-745870 to guide the design of new chemical entities. nih.govelifesciences.org This structure-based drug design approach allows for a more rational exploration of the chemical space and the development of ligands with diverse functional profiles, ranging from partial agonists to full antagonists. researchgate.netresearchgate.net

A variety of synthetic methodologies are employed to create these analogs. Routine N-alkylation reactions are common, for example, in reacting intermediates like 2-chloro-N-(m-tolyl)acetamide with appropriate amine precursors. acs.org More complex, organocatalytic, enantioselective syntheses have also been developed, such as the intramolecular oxa-Michael reaction to produce specific stereoisomers of compounds like sonepiprazole (B1681054). thieme-connect.com The table below summarizes key structural modifications and their impact on D4 receptor affinity and selectivity for a series of A-412997 analogs.

Modification StrategyResulting CompoundsImpact on D4 Receptor BindingReference
2-(piperidin-4-yl)pyridinyl analogsNovel lead compoundsImproved selectivity and potency acs.orgnih.gov
Altering linker chain lengthVaried agonist efficacyModulation of functional activity acs.orgresearchgate.net
N-(m-tolyl)acetamide analogsDiverse partial agonist and antagonist profilesGeneration of functionally diverse ligands acs.orgnih.gov

Exploration of Novel D4 Receptor-Mediated Signaling Pathways

The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is known to primarily couple to Gαi/o proteins. acs.orgnih.gov This canonical signaling pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.govnih.gov However, ongoing research is revealing a more complex and nuanced signaling profile for the D4 receptor, extending beyond this classical pathway.

One area of active investigation is the role of β-arrestin in D4 receptor signaling. While some initial studies struggled to detect agonist-induced β-arrestin recruitment, more recent work using advanced techniques like nanoluciferase complementation assays has successfully demonstrated this interaction. frontiersin.orgnih.govresearchgate.net The recruitment of β-arrestin can lead to receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades. nih.govnih.gov Interestingly, some novel D4 receptor ligands exhibit biased agonism, preferentially activating either the G protein-dependent or the β-arrestin-dependent pathway. acs.org For instance, certain compounds have been shown to act as partial agonists for G-protein activation while simultaneously behaving as antagonists for β-arrestin recruitment. acs.org

Beyond G-protein and β-arrestin pathways, the D4 receptor has been shown to modulate other signaling molecules and pathways. These include:

Mitogen-activated protein kinases (MAPKs): D4 receptor activation can influence the ERK cascade, a key pathway in cell proliferation and differentiation, often through the transactivation of receptor tyrosine kinases like the PDGFβ receptor. nih.gov

Potassium Channels: D4 receptors can interact with and modulate the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which play a crucial role in regulating neuronal excitability. nih.gov

Na+/H+ Exchanger: Activation of the D4 receptor can lead to an increase in the rate of extracellular acidification, a response mediated by the Na+/H+ exchanger. nih.gov

The table below summarizes the key signaling pathways associated with D4 receptor activation.

Signaling PathwayEffector/MediatorConsequence of D4R ActivationReference
Gαi/o-protein coupledAdenylyl CyclaseInhibition of cAMP accumulation nih.govnih.gov
β-arrestin recruitmentβ-arrestin2Receptor desensitization, G-protein independent signaling frontiersin.orgnih.gov
MAPK signalingERK1/2Modulation of cell growth and differentiation nih.gov
Ion Channel ModulationGIRK channelsRegulation of neuronal excitability nih.gov
Ion Exchanger ModulationNa+/H+ exchangerIncreased extracellular acidification nih.gov

Advancing Preclinical Animal Models for Neuropsychiatric Disorders Guided by D4 Receptor Research

Preclinical animal models are indispensable for investigating the pathophysiology of neuropsychiatric disorders and for evaluating the therapeutic potential of novel pharmacological agents. Research focused on the D4 receptor has guided the development and refinement of such models. A significant tool in this area is the use of D4 receptor knockout (D4KO) mice. nih.govjneurosci.orgjneurosci.org These genetically modified animals provide a platform to study the consequences of absent D4 receptor function on behavior and neurochemistry.

For example, studies have shown that exposing D4KO mice to stress can induce a range of behaviors reminiscent of schizophrenia, including deficits in sensorimotor gating, cognitive impairments, and altered social engagement. nih.gov This suggests that the D4 receptor plays a crucial role in maintaining normal brain function under stressful conditions and that its dysfunction could be a contributing factor to the development of psychiatric illnesses. D4KO mice have also been instrumental in exploring the role of the D4 receptor in novelty-seeking and exploratory behaviors. jneurosci.orgjneurosci.org These mice exhibit reduced exploration of novel stimuli, a finding that aligns with human genetic studies linking D4 receptor polymorphisms to personality traits like novelty-seeking. jneurosci.orgjneurosci.org

In addition to knockout models, pharmacological tools, including selective D4 receptor antagonists, are used in wild-type animals to probe the function of this receptor in various behavioral paradigms. For instance, D4 receptor antagonists have been tested in animal models of substance use disorder, where they have been shown to reduce the rewarding effects of drugs like cocaine. chemrxiv.org Furthermore, the administration of selective D4 antagonists has been found to modulate behavioral flexibility and working memory in rats, highlighting the receptor's involvement in cognitive processes. nih.gov

The table below provides an overview of key preclinical models and findings related to D4 receptor research.

Animal ModelKey ManipulationObserved Phenotype/OutcomeRelevance to Neuropsychiatric DisordersReference
D4 Receptor Knockout (D4KO) MiceGenetic ablation of the D4 receptorSchizophrenia-like behaviors under stressSchizophrenia nih.gov
D4 Receptor Knockout (D4KO) MiceGenetic ablation of the D4 receptorReduced exploration of novel stimuliADHD, Novelty-seeking behavior jneurosci.orgjneurosci.org
RatsAdministration of D4 receptor antagonist (e.g., 5f)Decreased cocaine self-administrationSubstance Use Disorders chemrxiv.org
RatsAdministration of D4 receptor antagonist (L-745,870)Altered spontaneous alternation and set-shiftingCognitive deficits in various disorders nih.gov

Role of Sonepiprazole Hydrochloride as a Pharmacological Tool in Academic Drug Discovery

This compound is a highly selective D4 receptor antagonist that has become a valuable pharmacological tool in academic drug discovery and neuroscience research. nih.gov Its high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, and D3) makes it an ideal probe for elucidating the specific functions of the D4 receptor system. nih.gov In academic settings, sonepiprazole is utilized to investigate the physiological and pathophysiological roles of D4 receptors in the central nervous system and periphery.

One of the primary uses of sonepiprazole is in preclinical studies to validate the D4 receptor as a potential therapeutic target for various disorders. By administering sonepiprazole to animal models of disease, researchers can assess whether blocking D4 receptor activity produces desirable therapeutic effects. For example, its effects have been studied in the context of cognitive function and behavioral flexibility.

Furthermore, sonepiprazole is employed in in vitro and ex vivo experiments to characterize the signaling pathways and pharmacological properties of the D4 receptor. For instance, it has been used to antagonize the effects of D4 receptor agonists in studies of vascular tissue, helping to delineate the receptor's role in modulating blood vessel tone. nih.gov Such studies are crucial for understanding the broader physiological functions of the D4 receptor beyond the brain. The availability of selective antagonists like sonepiprazole is critical for the initial stages of drug discovery, where target validation is a key step. The insights gained from studies using sonepiprazole can guide the design and development of new therapeutic agents with improved properties.

Recent research has also uncovered that sonepiprazole acts as a potent inhibitor of human carbonic anhydrases, particularly the brain-associated isoform hCA VII. plu.edu This dual functionality as both a D4 receptor antagonist and a carbonic anhydrase inhibitor opens up new avenues for research and potential therapeutic applications, though it also highlights the importance of characterizing the full pharmacological profile of research tools.

The table below highlights the applications of sonepiprazole as a research tool.

Research ApplicationExperimental SystemPurpose of Using SonepiprazoleKey Finding/ContributionReference
Target ValidationAnimal models of neuropsychiatric disordersTo investigate the therapeutic potential of D4 receptor blockadeProvides evidence for or against the D4 receptor as a drug target medchemexpress.com
Pharmacological CharacterizationIsolated human umbilical artery and veinTo antagonize D4 receptor-mediated effects on vascular toneRevealed differential roles of D4 receptors in vascular contraction and relaxation nih.gov
Off-Target ProfilingIn vitro enzyme assaysTo identify interactions with other molecular targetsDiscovered potent inhibition of human carbonic anhydrases plu.edu
In vivo NeurochemistryRats and D4KO miceTo assess the impact of D4 receptor blockade on catecholaminergic systemsShowed effects on DOPA accumulation in the hippocampus medchemexpress.com

Q & A

Q. What synthetic routes are employed for Sonepiprazole hydrochloride, and how is its chemical purity validated?

  • Methodological Answer : this compound synthesis typically involves chiral resolution techniques to isolate enantiomers, as indicated by its stereospecific structure (e.g., (1S,3S)- and (1R,3S)-isomers). Purity validation requires high-performance liquid chromatography (HPLC) with a C18 column, using mobile phases like phosphate buffer-methanol (70:30) and UV detection at 207 nm for quantitative analysis . Differential scanning calorimetry (DSC) can confirm crystallinity and stability by identifying melting points and polymorphic transitions .

Q. Which analytical methods are critical for characterizing this compound in preclinical formulations?

  • Methodological Answer : Stability studies should employ forced degradation protocols (e.g., exposure to heat, light, and hydrolytic conditions) followed by HPLC-UV or LC-MS to identify degradation products. Kinetic analysis of dissolution profiles, using models like zero-order or Higuchi kinetics, can optimize formulations for bioavailability . Particle size distribution via dynamic light scattering (DLS) ensures nanosuspension homogeneity, critical for in vivo pharmacokinetic consistency .

Q. What are the primary pharmacological targets of this compound, and how do they inform experimental design?

  • Methodological Answer : Sonepiprazole selectively antagonizes dopamine D4 receptors (D4R), which are enriched in prefrontal cortical and hippocampal regions. In vitro binding assays (e.g., radioligand displacement using [³H]spiperone) confirm receptor affinity (Ki values), while in vivo models (e.g., prepulse inhibition in rodents) assess functional efficacy. Dose-response studies should account for D4R’s low abundance compared to D2/D3 receptors .

Q. What were the key findings from early clinical trials evaluating Sonepiprazole for schizophrenia?

  • Methodological Answer : A double-blind, placebo-controlled trial (n=120) reported no significant improvement in Positive and Negative Syndrome Scale (PANSS) scores, despite preclinical D4R selectivity. Methodological critiques highlight underpowered sample sizes and lack of stratification by D4R genetic polymorphisms (e.g., DRD4 VNTR variants), which may confound efficacy outcomes .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data between preclinical models and clinical trials of this compound?

  • Methodological Answer : Discrepancies may arise from species-specific D4R expression patterns or inadequate translational dosing. Meta-analyses of preclinical-to-clinical data should integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to align receptor occupancy levels across species. Post hoc analyses of clinical data could stratify responders by biomarkers (e.g., D4R PET imaging) .

Q. What experimental approaches address the dual role of D4 receptors in cognition and Sonepiprazole’s lack of procognitive effects?

  • Methodological Answer : Contradictory evidence (e.g., D4 agonists improving cognition vs. antagonists lacking effect) necessitates conditional knockout mouse models to isolate D4R’s role in specific neuronal circuits. Cognitive assays (e.g., Morris water maze, attentional set-shifting) paired with microdialysis for dopamine release measurements can clarify mechanistic nuances .

Q. What formulation challenges arise in developing this compound for preclinical neuropharmacology studies?

  • Methodological Answer : Poor aqueous solubility requires nanosuspension engineering via wet milling or high-pressure homogenization. Stability issues in physiological buffers demand lyophilization with cryoprotectants (e.g., trehalose). Bioavailability studies must compare intravenous vs. oral administration to quantify first-pass metabolism .

Q. How can researchers improve selectivity profiling of this compound against off-target receptors?

  • Methodological Answer : Comprehensive receptor panels (e.g., CEREP’s SafetyScreen44®) should quantify affinity for serotonin (5-HT2A, 5-HT6) and adrenergic receptors. Functional assays (e.g., cAMP inhibition for D2/D3 receptors) are critical, as binding affinity alone may not predict antagonism. Molecular docking studies can rationalize selectivity by comparing binding poses across dopamine receptor subtypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.